methyl 2-amino-3,6-dimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
27023-00-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-amino-3,6-dimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3 |
InChI Key |
LRZISCCTJWWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for Methyl 2 Amino 3,6 Dimethylbenzoate
Established Synthetic Pathways
Traditional synthetic routes to methyl 2-amino-3,6-dimethylbenzoate and related compounds rely on multi-step sequences that are well-documented in organic chemistry literature.
Multi-Step Organic Synthesis Approaches
These approaches typically involve the sequential formation of the key functional groups on a pre-existing aromatic scaffold.
A common and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. This two-step process is a fundamental transformation in the synthesis of anilines.
The general scheme involves:
Nitration: The aromatic precursor, such as a substituted benzoic acid or benzaldehyde, is treated with a nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is often used. The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity and preventing side reactions. For instance, the nitration of m-toluic acid is a known process that can be a starting point for related structures. google.com Kinetic and product studies have been conducted to understand the competition between oxidation and nitration in substituted benzaldehydes. rsc.org
Reduction: The nitroaromatic compound is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using a metal catalyst like palladium on charcoal (Pd/C) in a hydrogen atmosphere is a widely used method. google.comprepchem.com This method is often clean and efficient, yielding the desired amino compound. A mixture of methanol (B129727) and tetrahydrofuran (B95107) can be used as the solvent for this reaction. prepchem.com
| Reaction Step | Typical Reagents and Conditions | Reference |
| Nitration | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), 0-20 °C | google.com |
| Reduction | Hydrogen (H₂), Palladium on Charcoal (Pd/C), Methanol/Tetrahydrofuran | prepchem.com |
Once the amino-substituted benzoic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester.
Several methods are available for this transformation:
Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). prepchem.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and the water formed is sometimes removed. truman.edu
Use of Thionyl Chloride: Another common method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with methanol to form the ester.
Trimethylchlorosilane (TMSCl) in Methanol: A convenient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol at room temperature. nih.gov This system has been shown to be effective for a wide range of amino acids. nih.gov
Methylation with a Methylating Reagent: In some cases, a methylating reagent can be used to directly convert the carboxylic acid to its methyl ester. google.comgoogle.com
| Esterification Method | Reagents | Key Features | Reference |
| Fischer Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) | Equilibrium-driven, requires excess alcohol or water removal. | prepchem.comtruman.edu |
| Trimethylchlorosilane | Trimethylchlorosilane (TMSCl), Methanol (MeOH) | Mild conditions, good for amino acids. | nih.gov |
| Methylating Reagent | Varies (e.g., Dimethyl Sulfate) | Direct conversion. | google.comgoogle.com |
Advanced and Emerging Synthetic Approaches
Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies.
Catalytic Strategies for C-H Functionalization and Amination
A significant advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. C-H amination offers a more direct route to arylamines by avoiding the need for pre-functionalized substrates, such as aryl halides, which are required in traditional cross-coupling reactions like the Buchwald-Hartwig amination. acs.org
This strategy can directly install an amino group onto the aromatic ring of a suitable precursor.
Transition Metal Catalysis: Various transition metals, including palladium, rhodium, iridium, and ruthenium, have been shown to catalyze C-H amination reactions. acs.orgnih.govnih.govcapes.gov.br These methods often involve the use of an oxidant to facilitate the catalytic cycle. youtube.com The development of new catalysts with hemilabile ligands is an active area of research aimed at improving catalytic efficiency. nih.gov
Photochemical C-H Amination: Photoredox catalysis has emerged as a powerful tool for C-H functionalization. acs.org In some methods, an N-chloroamine is generated in situ, which, upon exposure to light in the presence of a photocatalyst and acid, can lead to the formation of an aminium radical. This electrophilic species can then react with an unfunctionalized arene to form the C-N bond. youtube.com
These advanced methods are still under development for a wide range of substrates, but they hold significant promise for the future synthesis of complex molecules like this compound in a more streamlined fashion. acs.org
| Advanced Method | Catalyst/Reagents | Key Principle | Reference |
| Transition Metal-Catalyzed C-H Amination | Pd, Rh, Ir, or Ru catalysts, Oxidant | Direct functionalization of a C-H bond to a C-N bond. | acs.orgnih.govnih.govcapes.gov.br |
| Photochemical C-H Amination | Photocatalyst, N-Chlorosuccinimide (NCS), Acid, Light | In situ generation of an electrophilic aminium radical. | youtube.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the reduction of waste.
One of the primary considerations is the replacement of hazardous reagents and solvents. For instance, traditional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Greener alternatives could involve the use of solid acid catalysts or milder nitrating agents.
In the reduction of the nitro group, catalytic hydrogenation is inherently greener than stoichiometric reductants like tin or iron in acidic media, which generate large amounts of metallic waste. The use of a recyclable catalyst like palladium on carbon aligns with the principles of atom economy and catalysis. prepchem.com
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. For instance, a one-pot nitration and esterification process could streamline the synthesis of the nitro-ester intermediate.
Moreover, exploring biocatalytic methods or the use of renewable starting materials could offer long-term sustainable pathways for the production of this compound and related compounds. rsc.org The use of enzymes for selective transformations could lead to higher yields and fewer byproducts under mild reaction conditions.
Optimization of Reaction Conditions and Yield for Research Scale Production
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound for research purposes. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry.
For the catalytic hydrogenation of the nitro-ester precursor, the choice of catalyst, solvent, and hydrogen pressure can significantly impact the reaction rate and selectivity. A screening of different catalysts (e.g., various loadings of Pd/C, platinum on carbon) and solvents (e.g., methanol, ethanol, ethyl acetate) would be necessary to identify the optimal combination.
The following table illustrates a hypothetical optimization study for the reduction step, based on general principles of catalytic hydrogenation.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| 1 | 5% Pd/C | 1 | Methanol | 25 | 50 | 12 | 85 |
| 2 | 5% Pd/C | 0.5 | Methanol | 25 | 50 | 12 | 78 |
| 3 | 10% Pd/C | 1 | Methanol | 25 | 50 | 8 | 92 |
| 4 | 5% Pd/C | 1 | Ethanol | 25 | 50 | 12 | 88 |
| 5 | 5% Pd/C | 1 | Methanol | 40 | 50 | 6 | 95 |
| 6 | 5% Pd/C | 1 | Methanol | 25 | 100 | 6 | 94 |
In a study on the synthesis of related amino compounds, it was found that screening different bases and solvents was crucial for optimizing the yield. researchgate.net For example, the use of triethylamine (B128534) as a base and 1-butanol (B46404) as a solvent proved to be ideal in that particular synthesis. researchgate.net This highlights the importance of a systematic approach to optimization.
Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to over-reaction.
Purification and Isolation Techniques for High-Purity Research Samples
Obtaining high-purity samples of this compound is essential for its use in research, particularly for characterization and subsequent reactions. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present.
Following the synthesis, the crude product is typically isolated by filtration to remove the catalyst (in the case of catalytic hydrogenation) and evaporation of the solvent. The resulting crude solid or oil will likely contain unreacted starting materials, intermediates, and byproducts.
Recrystallization is a common and effective technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures. A systematic screening of solvents such as methanol, ethanol, hexane, or mixtures thereof would be necessary to find the optimal recrystallization conditions.
Column chromatography is another powerful purification method, particularly for separating compounds with similar polarities. A stationary phase such as silica (B1680970) gel or alumina (B75360) is used, and a mobile phase (a single solvent or a mixture of solvents) is chosen to elute the desired compound while retaining the impurities on the column. The polarity of the eluent is gradually increased to achieve effective separation.
For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for fine separation of components.
A general purification workflow might involve an initial purification by column chromatography followed by a final recrystallization to obtain a highly pure, crystalline product. The purity of the final sample should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
In some cases, a multi-step purification process involving both normal-phase and reverse-phase solid-phase extraction (SPE) can be utilized to remove a wide range of impurities. google.com This approach allows for the separation of compounds based on different chemical properties, leading to a higher degree of purity. google.com
| Technique | Principle | Application |
| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds |
| Column Chromatography | Differential adsorption of compounds to a stationary phase | Separation of mixtures of compounds |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase | Purification of high-purity samples |
| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid phase and a liquid phase | Rapid sample clean-up and fractionation |
Chemical Reactivity and Transformation Studies of Methyl 2 Amino 3,6 Dimethylbenzoate
Reactivity at the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center and a potent activator for electrophilic aromatic substitution. Its reactivity is central to a variety of chemical transformations.
The amino group of methyl 2-amino-3,6-dimethylbenzoate readily undergoes acylation and amidation when treated with acylating agents such as acid chlorides or anhydrides. These reactions convert the primary amine into a more complex amide derivative. The general mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
While direct amidation of esters with amines can be challenging, catalytic methods have been developed to facilitate this transformation. researchgate.net Lewis acid catalysts can be employed for the chemoselective amidation of unprotected amino acids, a process that relies on the activation of the carboxylic acid. nih.gov In the context of this compound, the primary amine would react with an activated carboxylic acid or its derivative. The reaction is often performed in the presence of a base to neutralize the acid byproduct (e.g., HCl) formed during the reaction.
Table 1: Representative Acylation Reaction Conditions
| Acylating Agent | Catalyst/Base | Solvent | General Outcome |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane | Formation of Methyl 2-acetamido-3,6-dimethylbenzoate |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | Formation of Methyl 2-acetamido-3,6-dimethylbenzoate |
The primary aromatic amino group is a versatile handle for introducing a wide range of substituents onto the aromatic ring via a diazonium salt intermediate. The process begins with diazotization, where the amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.
This intermediate is highly useful and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. nih.gov The Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. nih.govnih.gov This two-step sequence is a powerful method for the synthesis of aryl halides and nitriles from anilines. nih.gov Modern protocols have expanded the scope and improved the efficiency of these reactions, allowing them to proceed under mild conditions. nih.govnih.gov
Table 2: Sandmeyer Reaction Pathways from Diazotized this compound
| Reagent | Product | Reaction Name |
|---|---|---|
| Copper(I) Chloride (CuCl) | Methyl 2-chloro-3,6-dimethylbenzoate | Sandmeyer Reaction |
| Copper(I) Bromide (CuBr) | Methyl 2-bromo-3,6-dimethylbenzoate | Sandmeyer Reaction |
| Potassium Iodide (KI) | Methyl 2-iodo-3,6-dimethylbenzoate | (Non-Sandmeyer) Diazonium Displacement |
| Tetrafluoroboric Acid (HBF₄), then heat | Methyl 2-fluoro-3,6-dimethylbenzoate | Balz-Schiemann Reaction |
The reaction between an amine and a carbonyl compound to form an imine is a fundamental reversible condensation reaction. nih.gov this compound can react with aldehydes or ketones to form the corresponding imines, also known as Schiff bases. medwinpublishers.commdpi.comnih.gov This reaction typically occurs under conditions that facilitate the removal of water, the byproduct of the condensation, thereby driving the equilibrium toward the product side. nih.gov This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov
The formation of the imine involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. The reaction can be catalyzed by either acid or base.
Table 3: Conditions for Schiff Base Formation
| Carbonyl Compound | Catalyst | Solvent | Conditions |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | Ethanol | Reflux |
| Cyclohexanone | p-Toluenesulfonic Acid | Toluene | Dean-Stark, Reflux |
| 4-Nitrobenzaldehyde | None (neat) | N/A | Microwave Irradiation organic-chemistry.org |
The amino group is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the ring, stabilizing the arenium ion intermediate. Conversely, it is a deactivating group for nucleophilic aromatic substitution (SNAr) because it increases the electron density of the ring, repelling incoming nucleophiles.
Therefore, SNAr reactions are not typically "driven by amino activation." Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halide) to stabilize the negative charge in the Meisenheimer complex intermediate. An SNAr reaction on the ring of this compound is highly unfavorable. However, the amino group can be transformed into a powerful leaving group. By converting the amino group into a diazonium salt (-N₂⁺), it becomes an excellent leaving group that can be displaced by a wide variety of nucleophiles. This process, while a form of nucleophilic substitution, proceeds via the diazonium intermediate rather than a direct SNAr mechanism on the aminobenzoate itself.
Reactivity at the Methyl Ester Group
The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common transformation.
The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base. oieau.fr The rate of this pseudo-first-order process is dependent on the pH of the solution. oieau.fr
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. For most esters, this proceeds through a bimolecular acyl-oxygen cleavage mechanism (BAc2). stackexchange.com This involves the formation of a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. stackexchange.com
However, for sterically hindered esters like methyl 2,4,6-trimethylbenzoate, the attack at the carbonyl carbon is severely impeded. stackexchange.compsu.edu In such cases, an alternative bimolecular alkyl-oxygen cleavage mechanism (BAl2) can occur. stackexchange.com This pathway involves an SN2 attack by the hydroxide nucleophile on the methyl group of the ester, with the carboxylate acting as the leaving group. stackexchange.com Given the presence of two ortho-methyl groups in this compound, its hydrolysis mechanism under basic conditions may have contributions from this BAl2 pathway, especially under forcing conditions. Studies on sterically hindered methyl benzoates in high-temperature water have shown that quantitative saponification can be achieved. psu.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of water. libretexts.org
Table 4: Hydrolysis of Substituted Methyl Benzoates
| Compound | Conditions | Mechanism | Product | Ref. |
|---|---|---|---|---|
| Methyl Benzoate (B1203000) | Aqueous, pH > 5 | BAc2 | Benzoic Acid | oieau.fr |
| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 250-300 °C | BAc2 / BAl2 | 2,4,6-trimethylbenzoic acid | stackexchange.compsu.edu |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol, Reflux | BAc2 | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | chemspider.com |
Transesterification Reactions with Various Alcohols
Transesterification of this compound can be achieved with various alcohols under appropriate catalytic conditions. This process involves the substitution of the methyl group of the ester with a different alkyl or aryl group from the alcohol. The reaction is typically reversible and requires the removal of the methanol byproduct to drive the equilibrium towards the formation of the desired new ester.
Factors influencing the reaction include the nature of the alcohol, the type of catalyst, temperature, and reaction time. Both acidic and basic catalysts can be employed, with the choice often depending on the specific substrates and desired outcome. Common catalysts include mineral acids, metal alkoxides, and enzymes. The reactivity of the alcohol also plays a significant role; primary alcohols generally react more readily than secondary or tertiary alcohols due to steric hindrance.
Table 1: Illustrative Transesterification Reactions of this compound
| Entry | Alcohol | Catalyst | Product |
| 1 | Ethanol | H₂SO₄ | Ethyl 2-amino-3,6-dimethylbenzoate |
| 2 | Propan-1-ol | NaOPr | Propyl 2-amino-3,6-dimethylbenzoate |
| 3 | Benzyl alcohol | Ti(OBu)₄ | Benzyl 2-amino-3,6-dimethylbenzoate |
Reduction to Corresponding Alcohols or Other Derivatives
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (2-amino-3,6-dimethylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a variety of downstream products. The choice of reducing agent is critical and determines the outcome of the reaction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, readily reducing the ester to the alcohol. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Careful quenching of the reaction mixture is necessary to neutralize the reactive intermediates and isolate the product.
Alternative reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters and may require harsher conditions or the use of activating additives to achieve the desired reduction.
Table 2: Reduction of this compound
| Entry | Reducing Agent | Solvent | Product |
| 1 | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | (2-amino-3,6-dimethylphenyl)methanol |
| 2 | Sodium borohydride (NaBH₄) / LiCl | Tetrahydrofuran | (2-amino-3,6-dimethylphenyl)methanol |
Reactions on the Aromatic Ring System
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the amino (-NH₂), methyl (-CH₃), and methoxycarbonyl (-COOCH₃) groups. wikipedia.org
The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The two methyl groups are also activating and ortho-, para-directing via an inductive effect. libretexts.org Conversely, the methoxycarbonyl group is a deactivating group and a meta-director because of its electron-withdrawing nature.
In the case of this compound, the positions ortho and para to the strongly activating amino group are key sites for substitution. However, the positions are already substituted with methyl groups. The remaining unsubstituted positions on the ring are at C4 and C5. The directing effects of the substituents will influence the position of electrophilic attack. The powerful activating effect of the amino group, along with the activating methyl groups, will strongly influence the regiochemical outcome of the substitution. libretexts.org
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Major Product(s) |
| Br₂ / FeBr₃ | Methyl 2-amino-5-bromo-3,6-dimethylbenzoate |
| HNO₃ / H₂SO₄ | Methyl 2-amino-3,6-dimethyl-5-nitrobenzoate |
| SO₃ / H₂SO₄ | 4-amino-5-methoxycarbonyl-2,5-dimethylbenzenesulfonic acid |
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles. wikipedia.org
For this compound, the primary amino group can act as a directing group after in situ protection or derivatization, as primary amines themselves are often not suitable for direct lithiation. The ester group can also potentially direct metalation, though less effectively than an amide or a protected amine. The amino group is generally a stronger directing group than a methyl group. harvard.edu Given the substitution pattern, the most likely position for deprotonation would be C5, which is ortho to the amino group.
Table 4: Potential Directed Ortho Metalation Reactions
| Directing Group (after derivatization) | Base | Electrophile | Potential Product |
| N(H)Boc | n-BuLi | (CH₃)₂SO₄ | Methyl 2-(tert-butoxycarbonylamino)-5-methyl-3,6-dimethylbenzoate |
| N(H)Piv | s-BuLi | I₂ | Methyl 2-(pivaloylamino)-5-iodo-3,6-dimethylbenzoate |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's electronic properties and energetic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and fundamental vibrational frequencies of molecules. By applying DFT, one can predict key structural parameters and reactivity indicators for methyl 2-amino-3,6-dimethylbenzoate.
While specific DFT studies on this compound are not prevalent in published literature, analysis of related molecules such as methyl benzoate (B1203000) provides a clear framework for the expected outcomes of such a study. For instance, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set are commonly employed to determine optimized bond lengths and angles. researchgate.net Such calculations would reveal the effects of the amino and dimethyl substitutions on the geometry of the benzene (B151609) ring and the ester group. The electron-donating nature of the amino and methyl groups is expected to influence the aromatic system's electron density and bond characteristics.
Reactivity can be predicted by analyzing global and local reactivity descriptors derived from DFT, such as electronic chemical potential, hardness, and Fukui functions. These indices help identify the most likely sites for electrophilic or nucleophilic attack. espublisher.com
Table 1: Representative DFT-Calculated Structural Parameters for a Related Compound (Methyl Benzoate) This table illustrates the type of data obtainable through DFT calculations. The values are for the analogous compound methyl benzoate and serve as a reference.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) researchgate.net |
|---|---|---|
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C1-H7 | 1.08 Å |
| Bond Angle | C1-C2-C3 | 120.10° |
| Bond Angle | C2-C1-C6 | 119.36° |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For this compound, rotations around single bonds, primarily the C(aryl)-C(ester) bond and the C(aryl)-N(amino) bond, give rise to various conformers.
The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By calculating the energy of the molecule while systematically rotating these bonds, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers for converting between them. libretexts.org Key factors influencing the conformational energy include:
Steric Hindrance: Repulsive interactions that occur when atoms are forced too close together. In this molecule, significant steric strain is expected between the ester group and the adjacent methyl group, as well as between the amino group and its neighboring methyl group. lumenlearning.com
Torsional Strain: Energy cost associated with eclipsed conformations around a single bond. libretexts.org
Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group, which would significantly favor specific conformations.
Computational methods can generate a Ramachandran-like plot for the key dihedral angles to visualize the allowed and disallowed regions of conformational space, thereby identifying the global energy minimum structure.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy and spatial distribution of these orbitals for this compound can be calculated using methods like DFT.
HOMO: The electron-donating amino and methyl groups are expected to significantly influence the HOMO. The analysis would likely show the HOMO to be delocalized over the benzene ring, with significant contributions from the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack.
LUMO: The LUMO is typically localized on the electron-withdrawing parts of a molecule. For this compound, the LUMO would likely have significant density on the ester group and the aromatic ring, indicating these as potential sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. espublisher.com
Theoretical studies on related molecules like 2-aminobenzimidazole (B67599) have successfully used FMO analysis to understand electronic charge transfers and predict reactive centers. researchgate.net
Table 2: Representative FMO Energies for a Related Compound (2-Aminobenzimidazole in Gas Phase) This table shows example data from an FMO analysis on an analogous compound to illustrate the concept. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.91 |
| LUMO | -0.65 |
| HOMO-LUMO Gap (ΔE) | 5.26 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment (e.g., a solvent). nih.gov An MD simulation calculates the trajectories of atoms over time by solving Newton's equations of motion.
For this compound, an MD simulation could be used to:
Analyze Solvation: Understand how solvent molecules (like water or an organic solvent) arrange themselves around the solute molecule and quantify the strength of these interactions.
Explore Conformational Dynamics: Observe how the molecule samples different conformations in solution over time, providing a dynamic view of the energy landscape explored in section 5.1.2.
Assess Stability: By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, the structural stability of the molecule and the flexibility of its different parts can be assessed. researchgate.netresearchgate.net
Simulations on related benzimidazole (B57391) derivatives have been used to evaluate the dynamic stability of ligand-protein complexes, demonstrating the power of MD to probe complex intermolecular interactions. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states.
For this compound, one could model various reactions, such as:
Electrophilic Aromatic Substitution: Determining the preferred site of substitution (regioselectivity) and the activation energy barriers for attack at different positions on the benzene ring.
Ester Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis mechanism to understand the role of the substituents on the reaction rate.
N-alkylation or N-acylation: Investigating the mechanism of reactions at the amino group.
Studies on the electronic nature of transition states in SN2 reactions have shown that computational analysis can provide a detailed description of bond-forming and bond-breaking processes, characterizing the transition state as, for example, a carbocation stabilized by neighboring nucleophiles. rsc.org This level of detail allows for a deep, fundamental understanding of chemical reactivity.
In Silico Screening and Ligand Design Principles (e.g., for coordination complexes)
In silico methods are widely used to screen virtual libraries of compounds for potential biological activity or material properties, and to design new molecules with desired characteristics. nih.govacs.org this compound possesses functional groups—specifically the amino group and the ester's carbonyl oxygen—that can act as coordination sites (ligands) for metal ions.
Computational approaches can be used to design and evaluate potential coordination complexes involving this molecule:
Binding Site Identification: The molecule can act as a monodentate ligand (coordinating through either the nitrogen or the oxygen) or potentially as a bidentate ligand, forming a chelate ring with a metal center. Computational models can predict the most favorable coordination mode.
Molecular Docking: If the target is a larger structure like a metal-organic framework or a metalloprotein, docking simulations can predict the preferred binding pose and affinity of the ligand within the target's binding site. nih.gov
DFT Calculations for Complexes: Once a potential coordination complex is proposed, DFT can be used to optimize its geometry, calculate its stability (binding energy), and analyze the nature of the metal-ligand bonds. ufv.br These calculations can guide the synthesis of new materials with specific electronic or catalytic properties.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
Precursor for Advanced Pharmaceutical Scaffolds and Drug Discovery Candidates
There is currently no significant body of published research detailing the use of methyl 2-amino-3,6-dimethylbenzoate as a direct precursor for advanced pharmaceutical scaffolds or as a key building block in drug discovery campaigns. While structurally similar anthranilate esters are common motifs in medicinal chemistry, specific data on the derivatization of this particular compound for bioactive purposes are not found in prominent scientific journals or databases.
Building Block for Oligomers and Polymers with Tailored Properties
The potential of this compound as a monomer for the synthesis of oligomers or polymers with specialized properties has not been explored in the available scientific literature. Research detailing polymerization reactions, characterization of the resulting macromolecular structures, or investigation of their material properties is not presently available.
Development of Ligands for Coordination Chemistry and Catalysis
Synthesis of Metal Complexes with this compound as Ligand
No specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand were identified. The coordination chemistry of this compound, including its binding modes with various metal centers, remains an uninvestigated area in the accessible research landscape.
Exploration of Catalytic Activity of Derived Metal Complexes
Consequently, with no reported synthesis of its metal complexes, there is no information regarding the exploration of their potential catalytic activities. The evaluation of such complexes in catalytic transformations is a field that awaits investigation.
Utilization in the Design of Chiral Auxiliaries or Stationary Phases
The application of this compound in the field of stereochemistry, either as a chiral auxiliary to control the stereochemical outcome of reactions or as a component of a chiral stationary phase for enantioselective chromatography, is not documented in the available literature.
Lack of Publicly Available Research Data on this compound as a Chemical Probe
Despite a comprehensive search of scientific databases and scholarly articles, no specific information is available regarding the use of the chemical compound "this compound" as a chemical probe for investigating reaction mechanisms or chemical biology pathways.
Extensive inquiries into its applications in advanced organic synthesis and materials science research, with a particular focus on its role in elucidating reaction mechanisms and biological pathways, have yielded no relevant research findings or detailed studies. The scientific literature that is publicly accessible does not appear to contain data on this specific application.
As a result, it is not possible to construct a scientifically accurate and detailed article based on the provided outline. The foundational research and documented evidence necessary to elaborate on its function as a chemical probe are not present in the available scientific domain.
Therefore, the request to generate an article on "this compound" focusing on its application as a chemical probe for investigating reaction mechanisms and chemical biology pathways cannot be fulfilled due to the absence of the required factual information and research data.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes for Methyl 2-Amino-3,6-Dimethylbenzoate
Currently, established and optimized synthetic routes specifically for this compound are not widely reported in scientific literature. Future research would need to focus on developing efficient and environmentally benign methods for its preparation. This could involve exploring various starting materials and catalytic systems to achieve high yields and purity. The development of sustainable synthetic methodologies, such as those utilizing greener solvents and renewable resources, would be a key aspect of this research.
In-depth Investigation of Undiscovered Reactivity Patterns and Selectivities
The reactivity of this compound remains largely unexplored. A thorough investigation into its chemical behavior is a critical future research direction. This would involve studying its reactions with a variety of electrophiles and nucleophiles to map out its reactivity profile. Understanding the influence of the amino and dimethyl substituents on the aromatic ring's reactivity and the ester's functionality would be of primary importance. Investigations into regioselectivity and stereoselectivity in its reactions would provide valuable insights for its potential use in organic synthesis.
Integration into the Synthesis of Highly Functionalized Advanced Materials
The potential for integrating this compound into advanced materials is an area ripe for exploration. Its structure suggests it could serve as a monomer or a building block for polymers with specific optical, electronic, or thermal properties. Research could focus on polymerization reactions involving the amino or ester groups, or on modifying the aromatic ring to create functionalized materials for applications in electronics, coatings, or composites.
Development of High-Throughput Methodologies for Screening Derived Compound Libraries
Should this compound be identified as a viable scaffold for developing new compounds, high-throughput screening methodologies would be essential. The development of parallel synthesis techniques to create a library of derivatives from this parent compound would be the first step. Subsequently, rapid screening assays could be designed to evaluate these derivatives for biological activity or material properties, accelerating the discovery of new lead compounds or functional materials.
Q & A
Q. What are the optimal synthetic routes for methyl 2-amino-3,6-dimethylbenzoate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves esterification of 2-amino-3,6-dimethylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Yield optimization requires careful control of stoichiometry (molar ratios of 1:5 for acid:methanol) and reflux duration (6–8 hours at 70°C). Post-reaction neutralization with NaHCO₃ followed by purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) improves purity . Protecting the amino group with Boc (tert-butoxycarbonyl) prior to esterification can prevent side reactions and enhance yields by ~15% .
Q. How can the purity of this compound be validated post-synthesis?
Methodological Answer: Combine analytical techniques:
- TLC : Use silica plates with UV visualization (Rf ~0.4 in hexane/EtOAc 2:1) to confirm single-spot purity .
- HPLC : C18 column, isocratic elution (acetonitrile/water 60:40), retention time ~8.2 min .
- Melting Point : Compare observed mp (e.g., 98–100°C) to literature values to detect impurities .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
Methodological Answer: Contradictions often arise from overlapping signals (e.g., methyl groups at C3 and C6). Strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign methyl groups unambiguously .
- Variable Temperature NMR : Suppress signal broadening caused by rotational hindrance of the ester group .
- X-ray Crystallography : Resolve spatial arrangement of substituents to validate assignments .
Q. What computational methods are suitable for studying the electronic effects of substituents on this compound?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Model substituent effects on electron density distribution and HOMO-LUMO gaps .
- Molecular Dynamics Simulations : Assess steric interactions between methyl groups and the aromatic ring .
- NBO Analysis : Quantify hyperconjugation effects of the amino group on ester carbonyl reactivity .
Q. How can solvent effects on the compound’s stability be systematically evaluated?
Methodological Answer:
- Accelerated Stability Testing : Store samples in DMSO, methanol, and water at 40°C for 4 weeks. Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free benzoic acid) .
- Kinetic Studies : Measure pseudo-first-order rate constants in varying pH buffers to identify degradation pathways .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to functionalize the aromatic ring selectively at the para position to the amino group .
- Cross-Coupling Reactions (Suzuki-Miyaura) : Introduce aryl groups at the methyl-substituted positions using Pd catalysts .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?
Methodological Answer:
- Multivariate Analysis (PCA, PLS) : Identify variables (e.g., substituent polarity, solvent choice) contributing to bioactivity variability .
- Meta-Analysis : Aggregate data from peer-reviewed studies to isolate trends obscured by small sample sizes .
Experimental Design
Q. How to design a robust kinetic study for this compound’s reactivity?
Methodological Answer:
- Control Variables : Fix temperature (25°C), solvent (acetonitrile), and concentration (0.1 M).
- Quench-Flow Techniques : Capture transient intermediates (e.g., tetrahedral intermediates in ester hydrolysis) .
- Isotopic Labeling : Use deuterated methanol (CD₃OD) to track ester group participation in reactions .
Advanced Characterization Techniques
Q. How can advanced mass spectrometry resolve fragmentation ambiguities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
